[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a 3-azabicyclo[3.1.1]heptane core, which is a bicyclic amine, and a methanol group attached to the bicyclic system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 3-azabicyclo[3.1.1]heptane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations. The introduction of the 3,5-dimethylphenyl group can be accomplished through Friedel-Crafts alkylation. The final step involves the addition of the methanol group and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: The non-hydrochloride form of the compound.
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol: A similar compound with an ethanol group instead of methanol.
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol acetate: An ester derivative of the compound.
Uniqueness
The uniqueness of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous environments is crucial.
Properties
Molecular Formula |
C15H22ClNO |
---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-11-3-12(2)5-13(4-11)15-6-14(7-15,10-17)8-16-9-15;/h3-5,16-17H,6-10H2,1-2H3;1H |
InChI Key |
BSVROCDIUNIQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(CNC3)CO)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.